BenchChemオンラインストアへようこそ!

1,2,3,4-Tetrahydroquinoline-6-carboxamide

BET bromodomain inhibition Epigenetic therapeutics Tetrahydroquinoline SAR

This specific 6-carboxamide regioisomer is essential for medicinal chemistry campaigns targeting BET bromodomains (BRD2/3/4), MCL-1, and IL-22R pathways. Unlike 5- or 7-substituted analogs, the 6-position primary amide provides a unique hydrogen-bond geometry and synthetic handle, enabling orthogonal functionalization at N1, C2, C3, C4, and the carboxamide nitrogen. Procure this scaffold to generate diverse, patent-disclosed inhibitor libraries with validated nanomolar activity. 95% purity; analytical data (NMR, HPLC, GC) included.

Molecular Formula C10H12N2O
Molecular Weight 176.219
CAS No. 1016689-72-7
Cat. No. B2649172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroquinoline-6-carboxamide
CAS1016689-72-7
Molecular FormulaC10H12N2O
Molecular Weight176.219
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)C(=O)N)NC1
InChIInChI=1S/C10H12N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h3-4,6,12H,1-2,5H2,(H2,11,13)
InChIKeyYLPNAIOOSLKUHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydroquinoline-6-carboxamide (CAS 1016689-72-7): Scientific Procurement and Research-Grade Specifications


1,2,3,4-Tetrahydroquinoline-6-carboxamide (CAS 1016689-72-7, MFCD09803679) is a heterocyclic organic compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol [1]. It features a saturated tetrahydroquinoline core bearing a primary carboxamide functional group at the 6-position. This structural motif serves as a versatile synthetic building block and core scaffold in medicinal chemistry, enabling systematic derivatization at multiple positions (N1, C2, C3, C4, and the C6 carboxamide nitrogen) for the development of bioactive small molecules [2]. The compound is commercially available for research and development purposes with standard purity specifications of 95%, and analytical characterization data including NMR, HPLC, and GC are routinely provided by suppliers .

Why Generic Substitution Fails: The Structural and Functional Specificity of 1,2,3,4-Tetrahydroquinoline-6-carboxamide in Medicinal Chemistry


In-class compounds such as unsubstituted tetrahydroquinoline, quinoline-6-carboxamide, or 1,2,3,4-tetrahydroisoquinoline-6-carboxamide cannot be interchanged with 1,2,3,4-tetrahydroquinoline-6-carboxamide without fundamentally altering synthetic outcomes and biological target engagement profiles. The precise positioning of the primary carboxamide at the 6-position of the saturated tetrahydroquinoline ring creates a unique hydrogen-bond donor/acceptor geometry and synthetic handle that is absent in closely related analogs [1]. This specific substitution pattern enables regioselective derivatization at the N1 position and the carboxamide nitrogen, a critical feature for generating patent-disclosed bromodomain inhibitors and MCL-1 antagonists where even minor positional isomerism (e.g., 5-carboxamide vs. 6-carboxamide) results in complete loss of target binding or synthetic tractability [2]. The quantitative evidence presented below demonstrates that substitution of this core scaffold yields measurable, comparator-verified differences in biological activity that are not achievable with structurally divergent analogs.

Product-Specific Quantitative Evidence Guide: 1,2,3,4-Tetrahydroquinoline-6-carboxamide Differentiation Data


Core Scaffold Utility in Pan-BET Bromodomain Inhibitor Development

1,2,3,4-Tetrahydroquinoline-6-carboxamide is explicitly claimed as a core synthetic intermediate in the preparation of pan-BET bromodomain inhibitors, as documented in EP3191476A1 [1]. Derivatives incorporating this exact 6-carboxamide scaffold demonstrate potent, dual BD1/BD2 bromodomain inhibition with pIC50 values of 6.9 and 7.2 for BRD4 BD1 and BD2, respectively, representing nanomolar potency (IC50 ≈ 126 nM and 63 nM) . This quantitative activity is scaffold-dependent; substitution of the tetrahydroquinoline core with an isoindoline or tetrahydroisoquinoline scaffold results in markedly reduced or absent BET inhibition, as established in the patent SAR analysis. The presence of the 6-carboxamide group is essential for maintaining the requisite hydrogen-bonding network with the bromodomain acetyl-lysine binding pocket.

BET bromodomain inhibition Epigenetic therapeutics Tetrahydroquinoline SAR

Regioselective Derivatization Capacity: N1-Benzylation Enables Interleukin-22 Receptor Modulation

Derivatization of 1,2,3,4-tetrahydroquinoline-6-carboxamide at the N1 position with a 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzyl group produces a compound with measurable activity against the Interleukin-22 receptor subunit alpha-2 [1]. This derivative exhibits an IC50 of 1.00 × 10^4 nM (10 µM) in a human CD4+ T cell differentiation assay measuring TH17 cell modulation [1]. In contrast, the unsubstituted parent compound 1,2,3,4-tetrahydroquinoline-6-carboxamide shows no detectable activity in this assay at concentrations up to 100 µM, confirming that the N1 substitution is required for target engagement. This demonstrates that the parent compound provides a synthetically tractable scaffold for introducing potency-enabling substituents that are not accessible from alternative core structures lacking the secondary amine at position 1.

Interleukin-22 receptor TH17 cell differentiation Immunomodulation

Positional Isomer Specificity: 6-Carboxamide vs. 5-Carboxamide Substitution Impacts MCL-1 Inhibitor Development

Derivatives of 1,2,3,4-tetrahydroquinoline-6-carboxamide and its carboxylic acid analog have been investigated as MCL-1 (myeloid cell leukemia 1) inhibitors, a key anti-apoptotic protein in cancer cell survival . Sulfonylated derivatives of the 6-carboxylic acid analog demonstrate low micromolar inhibitory activity against MCL-1, with lead compounds exhibiting IC50 values as low as 2.0 µM against skin carcinoma cell lines . Importantly, the 6-position substitution is critical for this activity; repositioning the carboxamide or carboxylic acid group to the 5- or 7-position of the tetrahydroquinoline ring abolishes MCL-1 inhibitory activity entirely, as established through SAR studies on tetrahydroquinoline-based MCL-1 antagonists. This positional specificity is attributed to the precise geometric requirements for hydrogen bonding with Arg263 and Asn260 in the MCL-1 BH3-binding groove.

MCL-1 inhibition Apoptosis induction Cancer therapeutics

Synthetic Versatility: Multi-Position Derivatization Enables Distinct Pharmacological Profiles

1,2,3,4-Tetrahydroquinoline-6-carboxamide supports orthogonal derivatization at up to five distinct positions (N1, C2, C3, C4, and the C6 carboxamide nitrogen), a level of synthetic versatility not available in closely related scaffolds such as tetrahydroisoquinoline-6-carboxamide (which lacks the N1 secondary amine for selective alkylation) or quinoline-6-carboxamide (which lacks the saturated ring necessary for stereochemical control at C2-C4) [1]. This multi-position derivatization capability has been exploited to generate diverse chemical series including: (1) N1-acetyl, C4-amino substituted analogs as bromodomain inhibitors with pIC50 values ranging from 6.0 to 7.5 [1]; (2) N1-benzyl, C6-N-methyl substituted analogs as IL-22 receptor modulators with IC50 values of 10 µM [2]; and (3) C2-C3 stereochemically defined analogs with enhanced pharmacokinetic properties. In contrast, tetrahydroisoquinoline-6-carboxamide permits derivatization at only three positions and lacks the N1 secondary amine, while quinoline-6-carboxamide cannot be functionalized at the aromatic C2-C4 positions.

Synthetic chemistry Scaffold diversification Medicinal chemistry

Best Research and Industrial Application Scenarios for 1,2,3,4-Tetrahydroquinoline-6-carboxamide (CAS 1016689-72-7)


BET Bromodomain Inhibitor Lead Optimization and Library Synthesis

Based on the nanomolar BRD4 inhibitory activity (pIC50 6.9-7.2) achieved by derivatives built on the 1,2,3,4-tetrahydroquinoline-6-carboxamide scaffold [1], this compound is optimally suited for medicinal chemistry campaigns targeting BET family bromodomains (BRD2, BRD3, BRD4). Procurement of the parent compound enables systematic SAR exploration at N1 and C4 positions to optimize BD1/BD2 selectivity and improve pharmacokinetic properties. The scaffold's proven compatibility with FRET-based bromodomain binding assays provides a validated platform for hit-to-lead optimization in oncology and inflammation programs.

MCL-1 Antagonist Development for Apoptosis-Resistant Cancers

The low micromolar MCL-1 inhibitory activity (IC50 2.0 µM in skin carcinoma cells) exhibited by sulfonylated derivatives of the 6-carboxylic acid analog [1] positions 1,2,3,4-tetrahydroquinoline-6-carboxamide as a strategic starting material for developing pro-apoptotic agents targeting MCL-1-dependent cancers. The demonstrated >25-fold positional specificity favoring the 6-substitution pattern over 5- or 7-substitution ensures that procurement of the correct regioisomer is essential for achieving target engagement. This scaffold is particularly relevant for hematologic malignancies and solid tumors characterized by MCL-1 amplification or overexpression.

Immunomodulatory Lead Generation Targeting IL-22/TH17 Pathways

The confirmed ability to generate N1-substituted derivatives with measurable activity (IC50 10 µM) against the Interleukin-22 receptor in TH17 cell differentiation assays [1] validates the use of 1,2,3,4-tetrahydroquinoline-6-carboxamide in immunology-focused drug discovery. The scaffold enables rapid SAR exploration at the N1 position, with the >10-fold activity improvement achieved through a single synthetic step demonstrating efficient hit generation potential. Applications include autoimmune disease models (psoriasis, inflammatory bowel disease) and chronic inflammatory conditions where IL-22 signaling plays a pathogenic role.

Diverse Heterocyclic Library Construction via Multi-Position Derivatization

The scaffold's capacity for orthogonal functionalization at five distinct positions (N1, C2, C3, C4, and C6 carboxamide nitrogen) [1] makes 1,2,3,4-tetrahydroquinoline-6-carboxamide an ideal core building block for generating structurally diverse compound libraries. This 1.7- to 2.5-fold greater derivatization capacity compared to tetrahydroisoquinoline or quinoline analogs maximizes library diversity per gram of starting material. The compound is particularly well-suited for academic screening collections, industrial compound management programs, and open-innovation platforms requiring high scaffold diversity with minimal procurement complexity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,3,4-Tetrahydroquinoline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.